
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloro-4-methoxyaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives depending on the specific conditions.
Reduction: The primary product is 2-Chloro-4-methoxy-3-aminobenzene-1-sulfonamide.
Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroanisole: Similar structure but lacks the sulfonamide group.
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a chloro group.
2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
Properties
CAS No. |
88345-22-6 |
|---|---|
Molecular Formula |
C7H7ClN2O5S |
Molecular Weight |
266.66 g/mol |
IUPAC Name |
2-chloro-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-4-2-3-5(16(9,13)14)6(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
FBMPCYUYQIIEFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




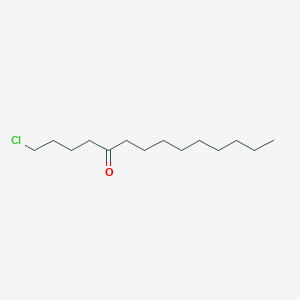
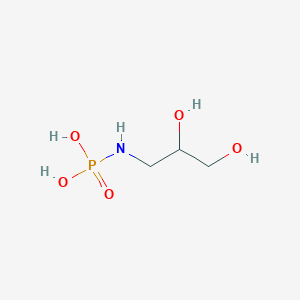
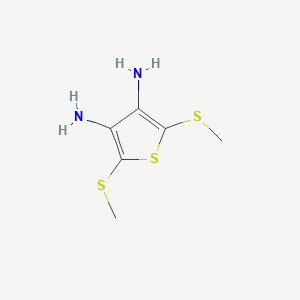
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
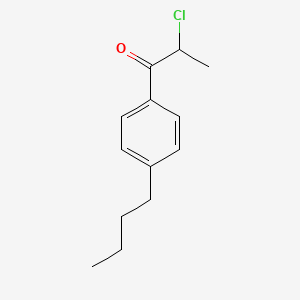
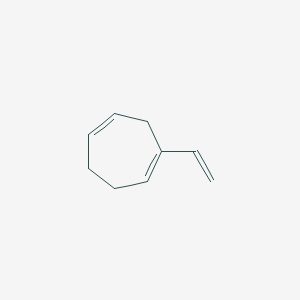

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
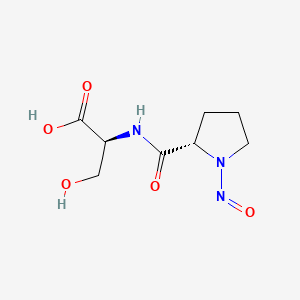
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
